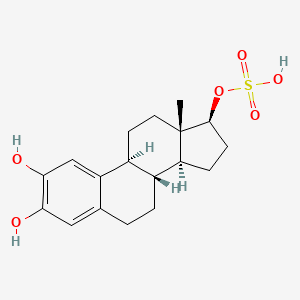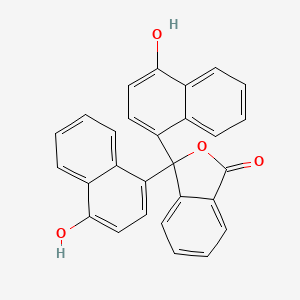
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
Übersicht
Beschreibung
Tautomycetin ist ein Naturstoff, der erstmals aus dem Bakterium Streptomyces griseochromogenes isoliert wurde, das im Boden der Provinz Zhejiang in China gefunden wurde. Später wurde es auch in Penicillium urticae gefunden. Tautomycetin ist ein lineares Polyketid mit einer einzigartigen Dialkylmaleinsäureanhydrid-Einheit, die für seine pharmakologische Aktivität unerlässlich ist. Es ist bekannt für seine selektive Hemmung der Proteinphosphatase 1 und hat antibiotische, antimykotische, immunsuppressive und krebshemmende Eigenschaften gezeigt .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Biosynthese von Tautomycetin umfasst zwei Typ-I-Polyketidsynthasen, TtnA und TtnB, in Streptomyces griseochromogenes. Der Prozess beginnt mit der Beladung von Acetyl-CoA, gefolgt von der Addition von vier Methylmalonyl-CoAs und drei Malonyl-CoAs durch sequentielle Claisen-Kondensation. Anschließend wird ein Ethylmalonyl-CoA hinzugefügt. Jedes Keton der eingebauten Acetylgruppe wird selektiv durch Ketoreduktase, Dehydratase oder Enoylreduktase modifiziert. Die Dialkylmaleinsäureanhydrid-Einheit wird separat von acht Enzymen synthetisiert und durch Veresterung in das wachsende Polyketid eingebaut .
Industrielle Produktionsmethoden
Die industrielle Produktion von Tautomycetin kann durch homologe und heterologe Expression seines gesamten biosynthetischen Genclusters unter Verwendung eines Streptomyces-künstlichen Chromosomenvektor-Systems stimuliert werden. Diese Methode ermöglicht die Produktion von Tautomycetin in größeren Mengen, indem die strenge Regulierung seiner Biosynthese überwunden wird .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of tautomycetin involves two type I polyketide synthases, TtnA and TtnB, in Streptomyces griseochromogenes. The process starts with the loading of acetyl-CoA, followed by the addition of four methylmalonyl-CoAs and three malonyl-CoAs through sequential Claisen condensation. An ethylmalonyl-CoA is then added. Each ketone of the incorporated acetate group is selectively modified by ketoreductase, dehydratase, or enoylreductase. The dialkylmaleic anhydride moiety is synthesized separately by eight enzymes and incorporated into the growing polyketide by esterification .
Industrial Production Methods
Industrial production of tautomycetin can be stimulated through homologous and heterologous expression of its entire biosynthetic gene cluster using a Streptomyces artificial chromosome vector system. This method allows for the production of tautomycetin in larger quantities by overcoming the tight regulation of its biosynthesis .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tautomycetin unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse und Makrocyclisierung. Die Thioesterasedomäne von Tautomycetin bevorzugt die Hydrolyse gegenüber der Makrocyclisierung aufgrund des Vorhandenseins spezifischer Reste, die eine effektive Deprotonierung und einen nukleophilen Angriff hemmen .
Häufige Reagenzien und Bedingungen
Die Hydrolyse von Tautomycetin wird durch Wassermoleküle um das aktive Zentrum der Thioesterasedomäne erleichtert. Die Barriere für die Hydrolyse ist im Vergleich zur Makrocyclisierung niedriger, was die Hydrolyse zur bevorzugten Reaktion macht .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das durch die Hydrolyse von Tautomycetin gebildet wird, ist ein lineares Polyketid-Metabolit. Im Gegensatz dazu kann die Makrocyclisierung eine cyclisierte Form von Tautomycetin erzeugen, obwohl dies weniger häufig vorkommt .
Wissenschaftliche Forschungsanwendungen
Tautomycetin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es dient als Modellverbindung für die Untersuchung der Polyketid-Biosynthese und enzymkatalysierter Reaktionen.
Biologie: Tautomycetin wird verwendet, um die Hemmung der Proteinphosphatase und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Medizin: Es hat sich als potenzielles Immunsuppressivum, insbesondere bei der T-zellenspezifischen Immunsuppression, erwiesen und wurde auf seine krebshemmende Wirkung bei Darm- und Schilddrüsenkrebs untersucht
Wirkmechanismus
Tautomycetin übt seine Wirkung aus, indem es selektiv Proteinphosphatase 1 und Proteinphosphatase 2A hemmt. Diese Hemmung stört verschiedene Proteinkaskaden, was zu Apoptose in Krebszellen führt. In T-Zellen hemmt Tautomycetin die Induktion der Tyrosinphosphorylierung von T-zellenspezifischen Signalmediatoren, was sich auf den Signaltransduktionsweg proximal zum T-Zell-Rezeptor auswirkt .
Wissenschaftliche Forschungsanwendungen
Tautomycetin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying polyketide biosynthesis and enzyme-catalyzed reactions.
Biology: Tautomycetin is used to investigate protein phosphatase inhibition and its effects on cellular processes.
Medicine: It has shown potential as an immunosuppressive agent, particularly in T cell-specific immunosuppression, and has been investigated for its anticancer properties in colorectal and thyroid cancers
Wirkmechanismus
Tautomycetin exerts its effects by selectively inhibiting protein phosphatase 1 and protein phosphatase 2A. This inhibition disrupts various protein cascades, leading to apoptosis in cancer cells. In T cells, tautomycetin inhibits the induction of tyrosine phosphorylation of T cell-specific signaling mediators, affecting the T cell receptor proximal signal transduction pathway .
Vergleich Mit ähnlichen Verbindungen
Tautomycetin ist strukturell ähnlich zu Tautomycin, einem weiteren natürlichen Polyketid. Tautomycin besitzt nicht die gleiche immunsuppressive Aktivität wie Tautomycetin. Dieser Unterschied wird auf die unterschiedliche Polyketid-Einheit von Tautomycetin zurückgeführt, die eine entscheidende Rolle für seine immunsuppressive Aktivität spielt . Andere ähnliche Verbindungen umfassen Erythromycin, Doxorubicin und Rapamycin, die ebenfalls Polyketide mit signifikanten biologischen Aktivitäten sind .
Eigenschaften
IUPAC Name |
(17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIBGAONSFVVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119757-73-2 | |
| Record name | Tautomycetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119757-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tautomycetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



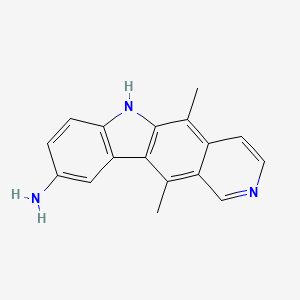
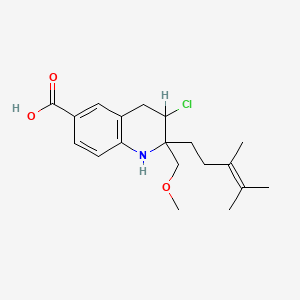
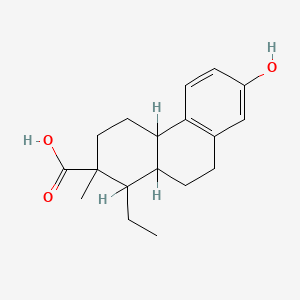

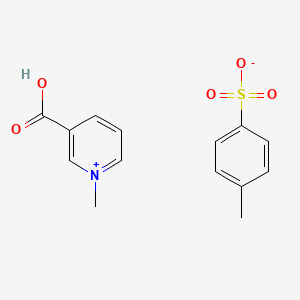
![[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium](/img/structure/B1221682.png)


